molecular formula C14H18FNO2 B13460797 Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13460797
M. Wt: 251.30 g/mol
InChI Key: DOGKLKHPMHABBL-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3

InChI Key

DOGKLKHPMHABBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)F

Origin of Product

United States

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